molecular formula C14H17ClO B8357515 (1-Chlorocycloheptyl)phenylmethanone

(1-Chlorocycloheptyl)phenylmethanone

Cat. No.: B8357515
M. Wt: 236.73 g/mol
InChI Key: UYTWXRGEDJYPFI-UHFFFAOYSA-N
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Description

(1-Chlorocycloheptyl)phenylmethanone is an organic compound characterized by a cycloheptyl ring substituted with a chlorine atom and a phenyl group attached to a methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Chlorocycloheptyl)phenylmethanone typically involves the chlorination of cycloheptanone followed by a Friedel-Crafts acylation reaction with benzoyl chloride. The reaction conditions often require the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process.

  • Chlorination of Cycloheptanone

      Reagents: Cycloheptanone, Chlorine gas

      Conditions: The reaction is carried out in the presence of a solvent like carbon tetrachloride (CCl4) at room temperature.

      Product: 1-Chloro-cycloheptanone

  • Friedel-Crafts Acylation

      Reagents: 1-Chloro-cycloheptanone, Benzoyl chloride

      Catalyst: Aluminum chloride (AlCl3)

      Conditions: The reaction is conducted under anhydrous conditions at low temperatures.

      Product: this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining the reaction conditions and optimizing the yield.

Chemical Reactions Analysis

Types of Reactions

(1-Chlorocycloheptyl)phenylmethanone undergoes various chemical reactions, including:

  • Oxidation

      Reagents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

      Conditions: Acidic or basic medium

      Products: Corresponding carboxylic acids or ketones

  • Reduction

      Reagents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

      Conditions: Anhydrous conditions

      Products: Alcohols or alkanes

  • Substitution

      Reagents: Nucleophiles such as hydroxide ions (OH-), amines

      Conditions: Basic medium

      Products: Substituted derivatives

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate and chromium trioxide, reducing agents like lithium aluminum hydride and sodium borohydride, and nucleophiles like hydroxide ions and amines. The reactions are typically carried out under controlled temperatures and anhydrous conditions to ensure the desired product formation.

Scientific Research Applications

(1-Chlorocycloheptyl)phenylmethanone has several scientific research applications:

  • Chemistry

    • Used as an intermediate in the synthesis of complex organic molecules.
    • Employed in studying reaction mechanisms and kinetics.
  • Biology

    • Investigated for its potential biological activity and interactions with biomolecules.
    • Used in the development of bioactive compounds.
  • Medicine

    • Explored for its potential therapeutic properties.
    • Studied as a lead compound in drug discovery and development.
  • Industry

    • Utilized in the production of specialty chemicals and materials.
    • Applied in the development of new catalysts and reagents.

Mechanism of Action

The mechanism of action of (1-Chlorocycloheptyl)phenylmethanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1-Chloro-cycloheptyl)-methanol
  • (Chloromethyl)cyclohexane
  • Bis-(1-chloro-cycloheptyl)-diazene

Uniqueness

(1-Chlorocycloheptyl)phenylmethanone is unique due to its specific structural features, such as the presence of both a cycloheptyl ring and a phenyl group attached to a methanone moiety. This combination imparts distinct chemical and physical properties, making it valuable for various research applications.

Properties

Molecular Formula

C14H17ClO

Molecular Weight

236.73 g/mol

IUPAC Name

(1-chlorocycloheptyl)-phenylmethanone

InChI

InChI=1S/C14H17ClO/c15-14(10-6-1-2-7-11-14)13(16)12-8-4-3-5-9-12/h3-5,8-9H,1-2,6-7,10-11H2

InChI Key

UYTWXRGEDJYPFI-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)(C(=O)C2=CC=CC=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sulfuryl chloride (210 mL) was added dropwise to neat cycloheptyl-phenyl-methanone (Example 14a) (86.5 g) at 0° C. over approximately 1 hour. Gas evolution and an exotherm were observed. The internal temperature was kept below 15° C. during the addition and the evolved gas was scrubbed by passing through a 10.2M aqueous solution of NaOH. The reaction mixture was heated to reflux overnight. The reaction mixture was cooled to 0° C and poured slowly onto ice (1 L) with stirring. The layers were separated and the aqueous layer was extracted with ether (2×400 mL). The combined organic layers were washed with water (600 mL), saturated aqueous sodium hydrogen carbonate (600 mL), and brine (600 mL), dried over magnesium sulphate, filtered and evaporate to give the sub-titled compound as a brown oil (100 g).
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